4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with a unique structure that combines a pyrazolo[4,3-c]pyridine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridines, which undergo cyclization and functional group modifications to yield the final product. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: shares structural similarities with other pyrazolo[4,3-c]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12(2)9-10-20-13(3)17-15(11-16(20)22)19-21(18(17)23)14-7-5-4-6-8-14/h4-8,11-12,19H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFLWESZADMWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCC(C)C)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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